molecular formula C17H21ClFNO3 B5352722 1-(4-fluorophenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride

1-(4-fluorophenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride

Cat. No.: B5352722
M. Wt: 341.8 g/mol
InChI Key: ZXWIOWPQSWGCRB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a trimethoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride typically involves a multi-step process. One common synthetic route includes the reaction of 4-fluoroaniline with 2,4,5-trimethoxybenzaldehyde under specific conditions to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-fluorophenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

1-(4-fluorophenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride can be compared with other similar compounds, such as:

    1-(4-fluorophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine: This compound also contains a fluorophenyl and trimethoxyphenyl group but differs in its core structure, which is a piperazine ring.

    1-(4-fluorophenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine: Similar to the compound but with an ethanamine core instead of methanamine.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO3.ClH/c1-20-15-9-17(22-3)16(21-2)8-13(15)11-19-10-12-4-6-14(18)7-5-12;/h4-9,19H,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWIOWPQSWGCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNCC2=CC=C(C=C2)F)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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